

# An In-depth Technical Guide to 2,6-dimethyltetrahydro-4H-pyran-4-one

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## Compound of Interest

**Compound Name:** 2,6-Dimethyltetrahydro-4h-pyran-4-one

**Cat. No.:** B085464

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CAS Number: 1073-79-6 Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub> IUPAC Name: **2,6-dimethyltetrahydro-4H-pyran-4-one**

## Introduction

**2,6-dimethyltetrahydro-4H-pyran-4-one** is a heterocyclic organic compound belonging to the class of tetrahydropyranones. While specific research on this particular molecule is limited, the tetrahydro-4H-pyran-4-one scaffold is a well-recognized "privileged structure" in medicinal chemistry.<sup>[1]</sup> This core is present in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities.<sup>[2]</sup> Its derivatives have garnered significant interest in drug discovery for their potential applications in oncology, infectious diseases, and inflammatory conditions.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2,6-dimethyltetrahydro-4H-pyran-4-one**, drawing insights from the broader class of related compounds.

## Chemical and Physical Properties

**2,6-dimethyltetrahydro-4H-pyran-4-one** is a saturated six-membered heterocyclic ketone. The presence of two methyl groups at the 2 and 6 positions influences its stereochemistry and potential biological interactions. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	128.17 g/mol	
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	
IUPAC Name	2,6-dimethyltetrahydro-4H-pyran-4-one	
CAS Number	1073-79-6	
Synonyms	2,6-Dimethyloxan-4-one	

## Spectroscopic Data

Detailed spectroscopic data for **2,6-dimethyltetrahydro-4H-pyran-4-one** is not extensively reported in the public domain. However, data from closely related analogs can provide valuable insights for characterization. Below is a representative summary of expected spectroscopic features.

**Spectroscopy****Expected Features for 2,6-dimethyltetrahydro-4H-pyran-4-one and its Analogs** **$^1\text{H}$  NMR**

Signals corresponding to the methyl protons, methine protons at C2 and C6, and methylene protons at C3 and C5 are expected. The chemical shifts and coupling patterns would be indicative of the stereochemistry of the methyl groups. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, proton signals are observed around  $\delta$  6.04 ppm for the vinylic protons and  $\delta$  2.25 ppm for the methyl protons. [3] For the unsubstituted tetrahydro-4H-pyran-4-one, characteristic signals for the methylene protons adjacent to the oxygen and the carbonyl group are observed.

 **$^{13}\text{C}$  NMR**

A signal for the carbonyl carbon (C4) is expected in the downfield region (around 200 ppm). Signals for the methine carbons (C2 and C6), methylene carbons (C3 and C5), and methyl carbons would also be present.

**IR Spectroscopy**

A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around  $1715\text{ cm}^{-1}$ . C-O-C stretching vibrations of the ether linkage would also be present. For the unsaturated analog, 2,6-dimethyl-4H-pyran-4-one, a strong carbonyl band is observed around  $1639\text{ cm}^{-1}$ .[4]

**Mass Spectrometry**

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyran ring. The mass spectrum of the parent tetrahydro-4H-pyran-4-one shows a prominent peak at  $m/z$  42. [5]

## Synthesis and Experimental Protocols

While a specific detailed protocol for **2,6-dimethyltetrahydro-4H-pyran-4-one** is not readily available in the reviewed literature, a general and adaptable two-step synthesis for the tetrahydro-4H-pyran-4-one core has been reported. This can be modified by using appropriately substituted starting materials to yield the 2,6-dimethyl derivative.

### Representative Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one

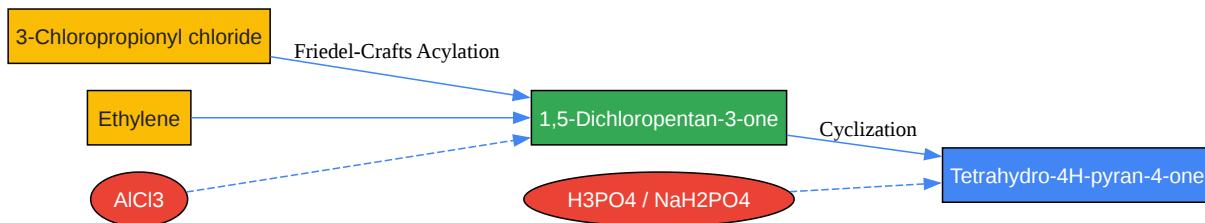
This protocol is adapted from a patented industrial synthesis method and can serve as a template for the synthesis of substituted analogs.[\[3\]](#)

#### Step 1: Synthesis of 1,5-Dichloropentan-3-one

- In a suitable reaction vessel equipped with a stirrer and cooling system, add 3-chloropropionyl chloride and aluminum trichloride.
- While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.
- After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.
- Quench the reaction by slowly adding the reaction solution to a mixture of water and hydrochloric acid, cooled to 0 °C.
- Stir the mixture and separate the layers to obtain the crude 1,5-dichloropentan-3-one.

#### Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

- To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the crude 1,5-dichloropentan-3-one from the previous step.
- Heat the mixture under reflux.
- After the reaction is complete, extract the crude product.
- Purify the product by vacuum rectification to yield tetrahydro-4H-pyran-4-one.



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Caption: Synthetic workflow for tetrahydro-4H-pyran-4-one.

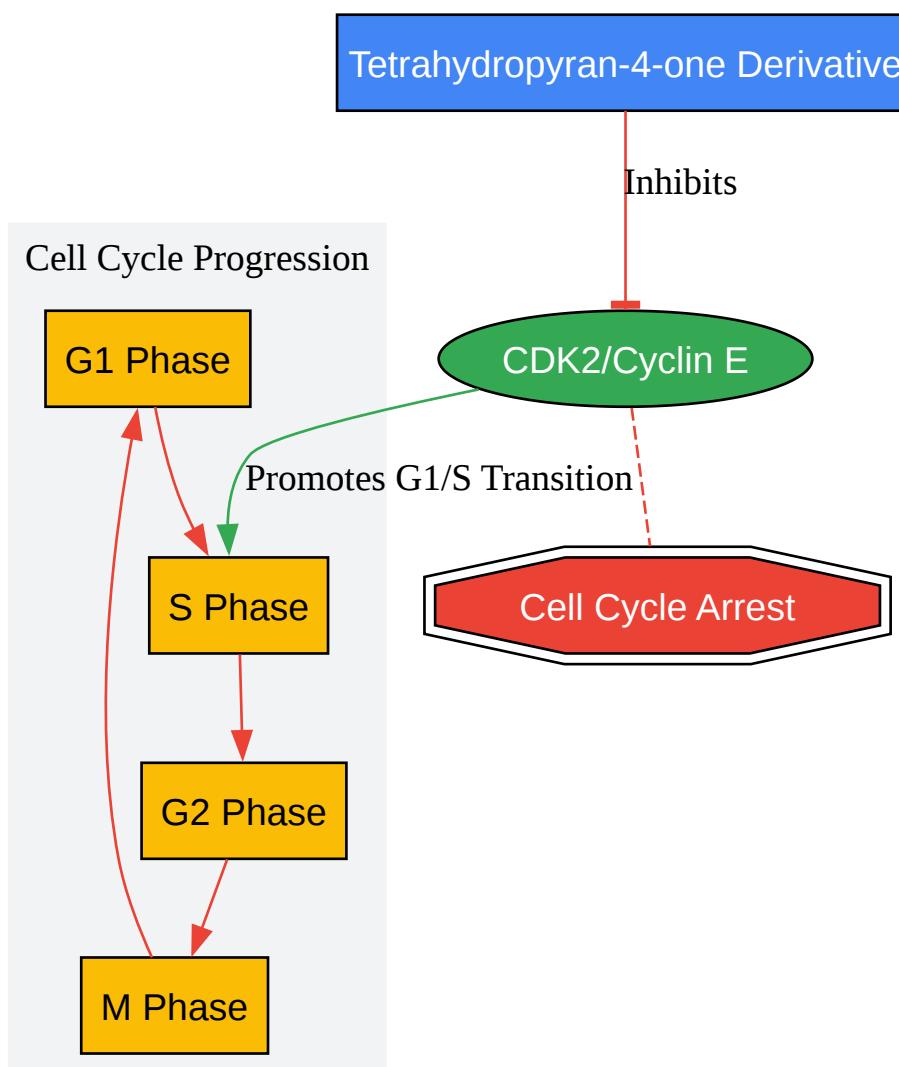
## Potential Biological Activities and Mechanisms of Action

Although biological data for **2,6-dimethyltetrahydro-4H-pyran-4-one** is not available, the broader class of tetrahydro-4H-pyran-4-one derivatives has shown significant promise in several therapeutic areas.

### Anticancer Activity

Derivatives of the tetrahydro-4H-pyran-4-one scaffold have demonstrated cytotoxic effects against various cancer cell lines.<sup>[6][7]</sup> The primary mechanisms of action appear to involve the induction of apoptosis and inhibition of cell cycle progression.<sup>[6]</sup>

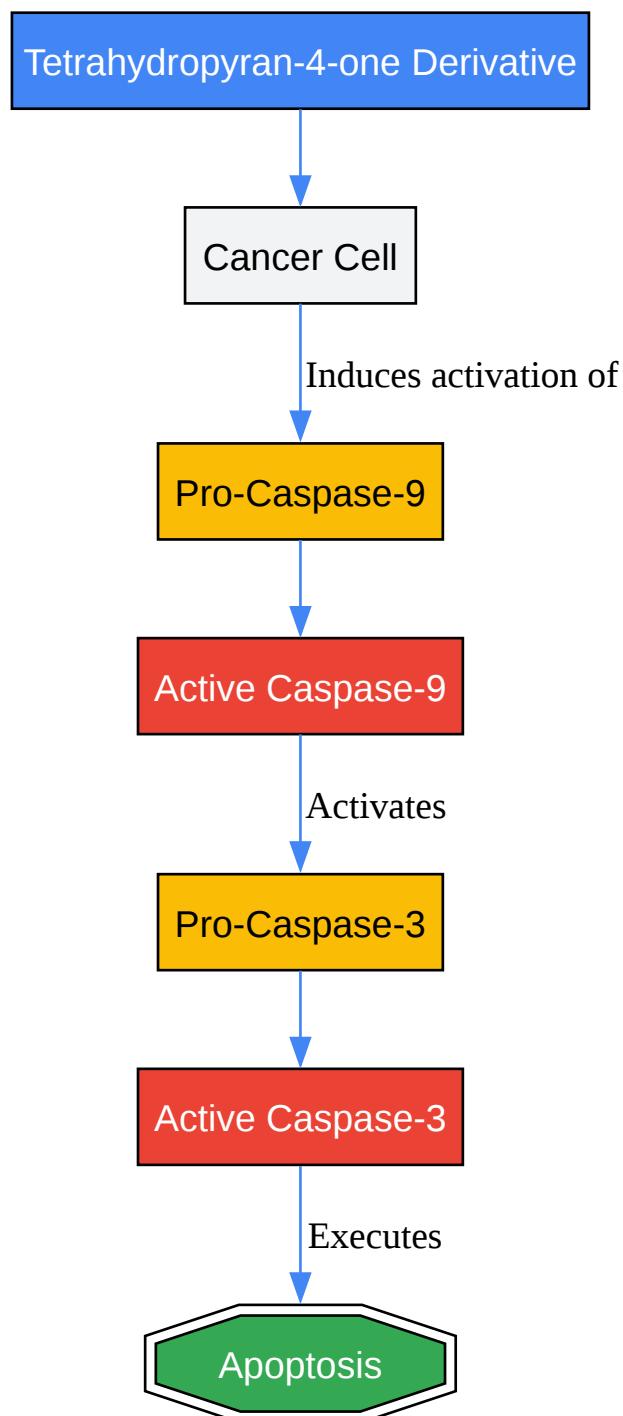
- Molecular Target: Cyclin-Dependent Kinase 2 (CDK2): Some 4H-pyran derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.<sup>[2][8]</sup> Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.<sup>[9]</sup> The proposed mechanism involves the binding of the pyran derivative to the ATP-binding pocket of CDK2, thereby blocking its kinase activity.<sup>[8]</sup>



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Caption: Inhibition of CDK2 by tetrahydropyran-4-one derivatives.

- Apoptosis Induction: Several studies have shown that tetrahydropyran-4-one derivatives can induce apoptosis in cancer cells.[7][10] This is a programmed cell death pathway that is often dysregulated in cancer. The induction of apoptosis by these compounds may be mediated through the activation of caspases, a family of proteases that execute the apoptotic program. [10]



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Caption: Proposed apoptotic pathway induced by pyran derivatives.

## Antimicrobial Activity

Derivatives of 4H-pyran have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][11]

- Molecular Target: DNA Gyrase: A proposed mechanism for the antibacterial activity of some pyran derivatives is the inhibition of DNA gyrase.[6] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication. By targeting DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.[6]

## Quantitative Biological Data for Tetrahydro-4H-pyran-4-one Derivatives

The following table summarizes some of the reported biological activities of various derivatives of the tetrahydro-4H-pyran-4-one scaffold. It is important to note that these values are for derivatives and not for **2,6-dimethyltetrahydro-4H-pyran-4-one** itself.

Derivative Class	Activity	Cell Line / Organism	IC <sub>50</sub> / MIC (μM)	Reference
4H-Pyran Derivative (4d)	Anticancer	HCT-116 (Colon)	75.1	[6]
4H-Pyran Derivative (4k)	Anticancer	HCT-116 (Colon)	85.88	[6]
Spiro-4H-pyran Derivative (4l)	Antibacterial	Streptococcus pneumoniae	125 μg/mL	[12]
Spiro-4H-pyran Derivative (4l)	Antibacterial	Escherichia coli	125 μg/mL	[12]
Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranone	Antileukemic	L1210	3.15 - 20	[13]

## Conclusion and Future Perspectives

**2,6-dimethyltetrahydro-4H-pyran-4-one** belongs to a class of compounds with significant potential in drug discovery. While direct biological data on this specific molecule is currently

limited, the established anticancer, antimicrobial, and anti-inflammatory activities of the broader tetrahydro-4H-pyran-4-one family highlight the importance of further investigation.

Future research should focus on the synthesis and biological evaluation of **2,6-dimethyltetrahydro-4H-pyran-4-one** and its stereoisomers. Elucidating the structure-activity relationships of the methyl substitutions will be crucial in determining its potential as a therapeutic agent. Furthermore, screening against a panel of cancer cell lines, bacterial strains, and inflammatory targets would provide valuable insights into its specific biological profile and mechanism of action. The versatile chemistry of the tetrahydropyranone core offers ample opportunities for the development of novel and potent drug candidates.

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